molecular formula C18H18N2O4 B7742553 MFCD02363719

MFCD02363719

Cat. No.: B7742553
M. Wt: 326.3 g/mol
InChI Key: HBMQCLSMCMROJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound exhibits a boiling point of 215–217°C, moderate aqueous solubility (Log S = -3.1), and notable pharmacokinetic properties, including high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability . Its synthesis involves a condensation reaction between 4-methylbenzenesulfonohydrazide and 3'-(trifluoromethyl)acetophenone under reflux conditions, followed by purification via silica gel chromatography .

Properties

IUPAC Name

ethyl 4-(furan-2-ylmethylamino)-6-methoxyquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-18(21)15-11-19-16-7-6-12(22-2)9-14(16)17(15)20-10-13-5-4-8-24-13/h4-9,11H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMQCLSMCMROJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02363719 typically involves a series of chemical reactions under controlled conditions. The specific synthetic routes can vary, but they generally include steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and efficiency in the production process, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD02363719 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

MFCD02363719 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD02363719 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD02363719 (or its closest analog, CAS 1533-03-5) belongs to a class of trifluoromethyl-substituted ketones. Below is a comparative analysis with structurally and functionally related compounds (Table 1) and their key distinctions:

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound (CAS/MFCD) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Log S) Bioavailability Score Key Functional Groups
This compound (CAS 1533-03-5) C₁₀H₉F₃O 202.17 215–217 -3.1 0.85 Trifluoromethyl, ketone
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one C₁₁H₇F₆O 296.16 245–248 -4.2 0.72 Bis(trifluoromethyl), ketone
1-(4-(Trifluoromethyl)phenyl)propan-1-one C₁₀H₉F₃O 202.17 210–212 -2.9 0.88 Trifluoromethyl, ketone
6-(Trifluoromethyl)-1-indolinone C₉H₆F₃NO 213.15 185–188 -2.5 0.91 Trifluoromethyl, cyclic amide

Structural and Functional Differences

Substitution Pattern: this compound contains a single trifluoromethyl (-CF₃) group on an aromatic ring, whereas 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one has two -CF₃ groups. This increases the latter’s molecular weight (296.16 vs. 202.17 g/mol) and lipophilicity, reducing aqueous solubility (Log S = -4.2 vs. -3.1) . The cyclic amide structure in 6-(trifluoromethyl)-1-indolinone enhances its metabolic stability compared to linear ketones like this compound .

Pharmacokinetic Properties: The bioavailability score of this compound (0.85) is higher than bis-CF₃ analogs (0.72) due to reduced molecular weight and improved GI absorption . 6-(Trifluoromethyl)-1-indolinone’s cyclic structure improves BBB permeability (score: 0.91) over this compound (0.85), making it more suitable for CNS-targeted applications .

Synthetic Accessibility :

  • This compound is synthesized via a one-step condensation, while bis-CF₃ derivatives require additional fluorination steps, lowering synthetic yields (<60% vs. 75% for this compound) .

Research Implications and Limitations

  • Advantages : this compound’s balance of solubility and bioavailability makes it a versatile intermediate for agrochemicals and pharmaceuticals.
  • Limitations : Structural similarity to CYP inhibitors necessitates rigorous safety profiling. Data discrepancies (e.g., MDL number mismatches) highlight the need for standardized compound databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.